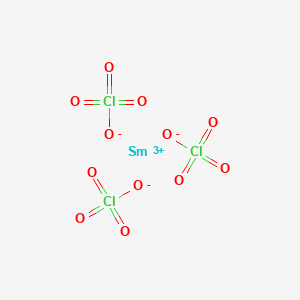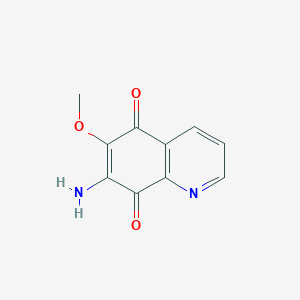
Bis(8-hydroxychinolyl)sulfat, Monokaliumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is a chemical compound with the molecular formula C18H15KN2O6S. It is known for its multifaceted properties and is utilized in various scientific research applications. The compound is also referred to as potassium 8-hydroxyquinoline sulphate .
Wissenschaftliche Forschungsanwendungen
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biological assays and studies involving metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that 8-hydroxyquinoline, the parent compound, acts as a chelating agent for metal ions, which could suggest a similar role for the bis(8-hydroxyquinolyl) sulphate, monopotassium salt .
Mode of Action
Given its structural similarity to 8-hydroxyquinoline, it may interact with metal ions in a similar manner, forming stable, soluble complexes .
Result of Action
Its parent compound, 8-hydroxyquinoline, is known to form stable complexes with metal ions, which can influence various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt typically involves the reaction of 8-hydroxyquinoline with potassium hydrogen sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Types of Reactions:
Oxidation: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: The compound can also participate in reduction reactions, where it is reduced by reducing agents.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: A related compound with similar chelating properties.
8-Hydroxyquinoline sulphate: Another derivative with comparable applications.
Potassium 8-hydroxyquinoline sulphate: A closely related compound with similar chemical structure and properties.
Uniqueness: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is unique due to its specific combination of 8-hydroxyquinoline units and the presence of a potassium ion. This unique structure enhances its chelating ability and broadens its range of applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
15077-57-3 |
|---|---|
Molekularformel |
C18H15KN2O6S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
potassium;hydrogen sulfate;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
InChI-Schlüssel |
UBNZCPOURPEUMB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Key on ui other cas no. |
15077-57-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















